molecular formula C23H28N3Na5O11 B12976068 Sodium (S)-2,2'-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate

Sodium (S)-2,2'-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate

Katalognummer: B12976068
Molekulargewicht: 637.4 g/mol
InChI-Schlüssel: AXCMERLTCHVHSO-VCPBINOTSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and exhibit specific biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production, reducing the risk of contamination and improving overall process control.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate include other complex organic molecules with similar functional groups and structural motifs.

Uniqueness

What sets Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C23H28N3Na5O11

Molekulargewicht

637.4 g/mol

IUPAC-Name

pentasodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C23H33N3O11.5Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;;;/q;5*+1/p-5/t17-;;;;;/m0...../s1

InChI-Schlüssel

AXCMERLTCHVHSO-VCPBINOTSA-I

Isomerische SMILES

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.